Ethanethiol, 2-amino-, hydrobromide
Description
Contextualization of 2-Aminoethanethiol within the Aminothiol (B82208) Class
Aminothiols are a class of organic compounds characterized by the presence of at least one amino group (-NH2) and one thiol group (-SH). ontosight.aiontosight.ai This combination of functional groups grants them unique chemical properties, including the ability to act as nucleophiles, reducing agents, and metal chelators. chemimpex.comnih.gov The thiol group, or sulfhydryl group, is the sulfur analog of an alcohol's hydroxyl group and is readily oxidized, a key feature in its biological and chemical reactivity. nih.govwikipedia.org
2-Aminoethanethiol, or cysteamine (B1669678), is the simplest stable compound in this class. contaminantdb.ca Its structure, an ethane (B1197151) backbone with an amino group on one carbon and a thiol group on the other, makes it a fundamental model for studying the chemistry of more complex aminothiols. nih.gov Other notable members of the aminothiol class include the amino acid cysteine, which contains an additional carboxylic acid group and is a fundamental building block of proteins. wikipedia.org The radioprotective agent amifostine (B1664874) is another example; it is a phosphorothioate (B77711) that is metabolized to its active aminothiol form, WR-1065, to scavenge radiation-generated free radicals. nih.gov The diverse applications of aminothiols stem from their ability to participate in redox reactions, form stable complexes with metals, and interact with biological molecules. ontosight.ainih.gov
Historical Trajectories in Chemical Synthesis and Biochemical Investigations
The synthesis and investigation of 2-aminoethanethiol and its salts have a rich history rooted in the quest for understanding and mitigating the effects of radiation, as well as treating metabolic disorders. In the mid-20th century, research into radioprotective agents intensified, leading to the discovery of cysteamine's protective effects against ionizing radiation. Studies from the 1950s demonstrated that cysteamine could reduce mortality and chromosomal damage in mice exposed to X-rays. caymanchem.com This radioprotective action was linked to its ability to scavenge free radicals and its transient binding to plasma proteins. caymanchem.comnih.gov
A significant breakthrough in its biochemical application came with the investigation of cystinosis, a rare lysosomal storage disease. chemimpex.comresearchgate.net Researchers discovered that cysteamine could effectively deplete the intracellular cystine accumulation that characterizes the disease. caymanchem.comnih.gov It achieves this by entering lysosomes and breaking the disulfide bond in cystine, forming cysteine and a cysteine-cysteamine mixed disulfide, which can then be transported out of the lysosome. nih.govresearchgate.net This discovery established cysteamine as a primary therapy for nephropathic cystinosis. caymanchem.comchemicalbook.com
Early synthetic routes to aminothiols were explored, and over time, novel methods have been developed to improve yield and purity. acs.org The inherent instability of cysteamine, which readily oxidizes in air to form its disulfide, cystamine (B1669676), presented a challenge for its preparation and storage. researchgate.netselleckchem.com The development of salt forms like the hydrochloride and hydrobromide was a crucial step in enhancing its stability for research and pharmaceutical use. wikipedia.org Modern research continues to build on this foundation, exploring cysteamine's antioxidant properties, its role in regulating gene expression, and its use in advanced material science, such as in the preparation of quantum dots. chemicalbook.commedchemexpress.comchemsrc.com
Structure
3D Structure of Parent
Properties
CAS No. |
42954-15-4 |
|---|---|
Molecular Formula |
C2H8BrNS |
Molecular Weight |
158.06 g/mol |
IUPAC Name |
2-aminoethanethiol;hydrobromide |
InChI |
InChI=1S/C2H7NS.BrH/c3-1-2-4;/h4H,1-3H2;1H |
InChI Key |
HPFRRTFGBNMTDH-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)N.Br |
Related CAS |
60-23-1 (Parent) |
Origin of Product |
United States |
Chemical Structure and Advanced Nomenclature of 2 Aminoethanethiol Hydrobromide
Systematic and Common Synonyms for 2-Aminoethanethiol Hydrobromide
The compound is known by several names across scientific literature and chemical catalogues. Its most common synonym is Cysteamine (B1669678) Hydrobromide. The parent compound, 2-aminoethanethiol, is widely known as cysteamine. nih.govnih.gov This name is often used interchangeably when discussing the active component. The systematic IUPAC name for the parent molecule is 2-aminoethane-1-thiol. wikipedia.org
Below is a table of its various synonyms. nih.govnih.govnih.govcymitquimica.com
| Type | Name |
| Systematic Name | Ethanethiol, 2-amino-, hydrobromide |
| Common Synonym | Cysteamine Hydrobromide |
| Other Synonyms | 2-Mercaptoethylamine Hydrobromide, beta-Mercaptoethylamine Hydrobromide |
Related Chemical Entities: Salts, Derivatives, and Analogues in Research Contexts
The study of 2-aminoethanethiol hydrobromide is deeply connected to a family of related compounds that share a common structural core or metabolic pathway. Understanding these related entities is essential for appreciating the full scope of its research applications.
A closely related salt is 2-aminoethanethiol hydrochloride, more commonly known as cysteamine hydrochloride. medchemexpress.com It shares the same active moiety, cysteamine, with the hydrobromide salt and is often used in similar research applications. cymitquimica.com Cysteamine hydrochloride is a white crystalline powder with a melting point between 66-70°C. karger.com
In research, cysteamine hydrochloride is extensively studied for its role in treating nephropathic cystinosis, a rare genetic lysosomal storage disorder. wikipedia.orgpatsnap.com It works by reducing the accumulation of cystine within lysosomes. nih.govnih.gov Furthermore, it exhibits significant antioxidant properties by increasing the intracellular levels of glutathione (B108866), a major cellular antioxidant. medchemexpress.com This antioxidant capacity makes it a subject of research in conditions associated with oxidative stress, including neurodegenerative diseases and skin hyperpigmentation. patsnap.comresearchgate.net
| Property | Value | Source |
| CAS Number | 156-57-0 | karger.com |
| Molecular Formula | C2H8ClNS | karger.comfishersci.ca |
| Molecular Weight | 113.61 g/mol | fishersci.ca |
| Appearance | White crystalline powder or crystals | karger.com |
| Melting Point | 66-70 °C | karger.com |
| IUPAC Name | hydrogen 2-aminoethane-1-thiol chloride | karger.comfishersci.ca |
Acylated derivatives of cysteamine are synthesized to modify the compound's properties, such as stability and bioavailability. nih.gov N-Glycyl-S-acetylcysteamine is one such derivative, where the amino group is acylated with a glycyl group and the thiol group is protected by an acetyl group. ontosight.ainih.gov This derivatization can protect the reactive thiol group from oxidation. nih.gov
Research into these derivatives often focuses on their potential as prodrugs. For instance, a study synthesized various N-(aminoalkanoyl)-S-acylcysteamine derivatives and evaluated their radioprotective activity. nih.gov Among them, N-glycyl-S-acetylcysteamine trifluoroacetate (B77799) was identified as a compound of interest. nih.gov Another study focused on diacylated γ-glutamyl-cysteamine prodrugs, which showed low cytotoxicity and successful intracellular delivery of cysteamine, indicating their potential for improving the treatment of nephropathic cystinosis. nih.gov
Cystamine (B1669676) is the disulfide dimer of cysteamine, formed by the oxidation of two cysteamine molecules, which creates a disulfide bond (-S-S-) linking the two units. wikipedia.orgmdpi.com It is often handled as its dihydrochloride (B599025) salt. wikipedia.org In the reducing environment within cells, cystamine is readily converted back to two molecules of cysteamine. nih.govfrontiersin.org
Cystamine is studied alongside cysteamine in various contexts, including as a radioprotective agent and for its potential therapeutic effects in neurodegenerative diseases. nih.govfrontiersin.orgmdpi.com Research indicates that cysteamine is the active metabolite responsible for many of cystamine's biological effects. nih.govmdpi.com Comparative studies have shown that while both compounds offer radioprotection, their effectiveness can vary depending on the radiation type and oxygen levels. nih.govmdpi.com In Huntington's disease models, cystamine has been shown to be protective, partly by increasing levels of brain-derived neurotrophic factor (BDNF). frontiersin.org
Aminothiol (B82208) prodrugs are designed to deliver a cytoprotective agent to specific tissues. A prominent example is amifostine (B1664874) (also known as WR-2721), a phosphorylated aminothiol. nih.govkarger.com Amifostine itself is inactive and requires dephosphorylation by the enzyme alkaline phosphatase, which is abundant in normal tissues but less so in tumors, to be converted into its active metabolite, WR-1065. karger.com The chemical name for WR-1065 is 2-((aminopropyl)amino)ethanethiol. researchgate.net
WR-1065 is the free thiol that exerts the radioprotective and chemoprotective effects. nih.govuiowa.edu Its mechanism involves scavenging free radicals, which protects normal cells from the damaging effects of radiation and certain chemotherapy agents. nih.gov Extensive research has demonstrated that WR-1065 can mitigate radiation-induced genomic instability without protecting tumor cells from the cytotoxic effects of anticancer drugs. nih.govnih.govuiowa.edu This selective protection of normal tissues enhances the therapeutic ratio of cancer treatments. nih.gov Studies in primates have shown that despite differences in plasma bioavailability between intravenous and subcutaneous administration of amifostine, the tissue levels of the active metabolite WR-1065 are comparable. karger.comkarger.com
Sophisticated Synthetic Methodologies and Advanced Chemical Transformations
Strategies for the Synthesis of 2-Aminoethanethiol Hydrobromide and its Precursors
Ring-Opening Reactions of Ethyleneimine Derivatives with Halogen Acids
One of the direct approaches to synthesizing 2-aminoethanethiol and its salts involves the ring-opening of ethyleneimine (aziridine) derivatives. The reaction of aziridine (B145994) with hydrogen sulfide (B99878), for instance, can yield 2-aminoethanethiol. Subsequent treatment with a halogen acid, such as hydrobromic acid, would then produce the corresponding hydrobromide salt. This method is one of several established chemical synthesis routes for cysteamine (B1669678) hydrochloride, a related salt. asianpubs.org
Condensation Reactions Involving Primary Amines and Thiol-Containing Precursors
The synthesis of derivatives of 2-aminoethanethiol can be achieved through condensation reactions. For example, the reaction of 4-bromo-3-(bromomethyl)isothiazole with cysteamine (2-aminoethanethiol) results in the formation of 4-bromo-3-[(2-aminoethyl)thiomethyl]isothiazole hydrobromide. prepchem.com This demonstrates the utility of condensing a primary amine (cysteamine) with a suitable precursor containing a leaving group to form a new carbon-sulfur bond, followed by salt formation.
High-Pressure Acidolysis of 2-Mercaptothiazoline (B133348)
A prominent industrial method for producing cysteamine salts involves the hydrolysis of 2-mercaptothiazoline. asianpubs.orggoogle.com This precursor is typically synthesized from ethanolamine (B43304) and carbon disulfide. google.comchemicalbook.com The subsequent hydrolysis of 2-mercaptothiazoline can be performed under acidic or alkaline conditions. google.com
High-pressure acidolysis of 2-mercaptothiazoline has been shown to significantly enhance the reaction rate and yield of the final product, cysteamine hydrochloride. asianpubs.orgresearchgate.netasianpubs.org Research has demonstrated that parameters such as reaction pressure and the molar ratio of reactants have a considerable impact on the product yield. researchgate.netasianpubs.org Optimal conditions for the acidolysis with hydrochloric acid have been reported as a reaction pressure of 0.3 MPa, a molar ratio of 1:5 between 2-mercaptothiazoline and 20 wt% HCl, and a reaction time of 7 hours, leading to yields as high as 95.6%. asianpubs.orgresearchgate.netasianpubs.org While this research focuses on the hydrochloride salt, the underlying principle of acid-catalyzed ring opening is applicable to the synthesis of the hydrobromide salt by substituting hydrochloric acid with hydrobromic acid.
Table 1: Optimized Conditions for High-Pressure Acidolysis of 2-Mercaptothiazoline
| Parameter | Optimal Value |
|---|---|
| Reaction Pressure | 0.3 MPa |
| Molar Ratio (2-Mercaptothiazoline:HCl) | 1:5 |
| Reaction Time | 7 hours |
| Resulting Yield | 95.6% |
Reactions Utilizing Aminoalkyl Sulfate (B86663) Esters in Polysulfide Systems
The synthesis of cysteamine salts can also proceed through the use of aminoalkyl sulfate esters. In one of the conventional methods, ethanolamine is first reacted with sulfuric acid to generate 2-aminoethyl sulfate. asianpubs.orggoogle.com This intermediate is then reacted with carbon disulfide to form 2-mercaptothiazoline, which is subsequently hydrolyzed to produce the cysteamine salt. asianpubs.orggoogle.com This multi-step process highlights the versatility of aminoalkyl sulfate esters as precursors in the synthesis of 2-aminoethanethiol derivatives.
Employment of Protecting Group Strategies (e.g., Boc-amino) in Synthetic Routes
In multi-step syntheses involving 2-aminoethanethiol, it is often necessary to protect the reactive amino group to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines. nih.govsigmaaldrich.com The synthesis of N-Boc-2-aminoethanethiol allows for various chemical transformations to be carried out on other parts of the molecule without affecting the amino group. sigmaaldrich.com
For instance, in the synthesis of complex molecules, a Boc-protected 2-aminoethanethiol can be utilized. nih.gov The Boc group can be introduced by reacting 2-aminoethanethiol with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). nih.govgoogle.com After the desired synthetic steps are completed, the Boc group can be readily removed under acidic conditions to reveal the free amine. This strategy has been employed in the synthesis of various complex molecules, including bicycloproline and aryl-2-amino pyrimidine (B1678525) derivatives. nih.govnih.gov
Anion Exchange Resin Methods for Halide Salt Conversion
Anion exchange resins provide a versatile and efficient method for converting one halide salt to another. nih.gov This technique is particularly useful for preparing specific halide salts that may be difficult to obtain directly. In the context of 2-aminoethanethiol hydrobromide, if the corresponding hydrochloride salt is more readily available from a particular synthetic route, it can be converted to the hydrobromide salt using an anion exchange resin.
The process typically involves passing a solution of the initial salt (e.g., 2-aminoethanethiol hydrochloride) through a column packed with a strong base anion exchange resin that has been pre-loaded with the desired anion (in this case, bromide). The resin selectively retains the chloride ions and releases the bromide ions into the solution, resulting in the formation of 2-aminoethanethiol hydrobromide. This method is known for its high efficiency and the ability to produce high-purity products. nih.gov Various types of strong base anion exchange resins, such as those with a styrene-divinylbenzene matrix and quaternary ammonium (B1175870) functional groups, are suitable for this purpose. google.com
Chemical Reactivity and Reaction Mechanisms of 2-Aminoethanethiol Derivatives
2-Aminoethanethiol, also known as cysteamine, is a versatile molecule characterized by the presence of two reactive functional groups: a primary amine and a thiol. This dual functionality dictates its chemical behavior, allowing it to participate in a wide array of chemical transformations. The hydrobromide salt of 2-aminoethanethiol serves as a stable source of the reactive cysteamine molecule.
Oxidation Pathways: Formation of Disulfides and Sulfonic Acids
The thiol group of 2-aminoethanethiol is susceptible to oxidation, a reaction that is fundamental to its biological and chemical applications. The primary oxidation product is the disulfide, cystamine (B1669676), formed through the coupling of two 2-aminoethanethiol molecules. nih.gov This oxidation can occur in the presence of oxygen, especially at alkaline pH where the more reactive thiolate anion is favored. nih.gov The reaction is often catalyzed by transition metal ions. nih.gov
Further oxidation of the sulfur atom can lead to the formation of sulfinic and sulfonic acids. For instance, the enzyme cysteine dioxygenase (CDO) catalyzes the oxidation of the structurally similar cysteine to cysteine sulfinic acid. wikipedia.org While cysteamine itself is not a substrate for CDO, it can enhance the oxidation of cysteine. wikipedia.org In the absence of enzymatic catalysis, strong oxidizing agents can convert the thiol group to a sulfonic acid (R-SO₃H). nih.gov
The oxidation of 2-aminoethanethiol is a critical aspect of its function. The reversible formation of disulfide bonds is a key feature in protein folding and redox signaling. nih.gov
Table 1: Oxidation Products of 2-Aminoethanethiol
| Starting Material | Oxidizing Condition | Major Product |
| 2-Aminoethanethiol | Oxygen, metal ion catalysis | Cystamine (disulfide) |
| 2-Aminoethanethiol | Strong oxidizing agents | 2-Aminoethanesulfonic acid (Taurine) |
Reduction Processes and Reducing Agent Properties
In contrast to its role as a substrate for oxidation, 2-aminoethanethiol can also act as a reducing agent. chemimpex.com The thiol group can donate a hydrogen atom or an electron, leading to the cleavage of disulfide bonds in other molecules, such as proteins. thermofisher.com This reducing property is crucial in various biochemical assays where it is used to maintain the stability of proteins and enzymes. chemimpex.com
The reduction potential of the thiol group in 2-aminoethanethiol allows it to participate in redox reactions, influencing the oxidative state of its environment. nih.gov For example, it can reduce cystine to cysteine and a mixed disulfide of cysteine and cysteamine. drugbank.com This reactivity is fundamental to its therapeutic use in cystinosis, a genetic disorder characterized by the accumulation of cystine. nih.gov
Nucleophilic Substitution Reactions of Amine and Thiol Moieties
Both the amine and thiol groups of 2-aminoethanethiol are nucleophilic and can participate in substitution reactions. The thiol group, particularly in its thiolate form, is a potent nucleophile that readily reacts with electrophiles like alkyl halides to form thioethers. thermofisher.com
The primary amine group can also undergo nucleophilic attack on various electrophilic centers. For instance, it can react with acyl chlorides or anhydrides to form amides. nih.gov The dual nucleophilicity of 2-aminoethanethiol allows for the synthesis of a variety of derivatives with tailored properties.
A notable reaction is the intramolecular cyclization that can occur when 2-aminoethanethiol reacts with aldehydes or ketones. The initial nucleophilic attack of the thiol group on the carbonyl carbon, followed by the attack of the amine group, can lead to the formation of a five-membered thiazolidine (B150603) ring. nih.gov
Chelation and Complexation with Transition Metal Ions (e.g., Copper(II), Zinc, Cadmium, Mercury)
The presence of both a soft donor (thiol) and a hard donor (amine) group allows 2-aminoethanethiol to act as an effective chelating agent for a variety of transition metal ions. nih.gov
Copper(II): 2-Aminoethanethiol forms stable complexes with copper(II) ions. nih.govuiowa.edu This chelation is of interest in the development of therapeutic agents for diseases associated with copper dysregulation. nih.govresearchgate.net The coordination often involves both the amine and thiol groups, leading to the formation of stable chelate rings. acs.org
Zinc and Cadmium: 2-Aminoethanethiol and its derivatives exhibit strong binding affinity for zinc(II) and cadmium(II) ions. rsc.org The coordination chemistry can be complex, with the terminal amino group and the thiolates of cysteine residues playing key roles in forming stable complexes. rsc.orgrsc.org Studies have shown that zinc can mitigate the toxicity of cadmium, and the interaction of these metals with thiol-containing ligands like 2-aminoethanethiol is an area of active research. nih.govresearchgate.net In the case of zinc(II) complexes, infrared spectra suggest that 2-aminoethanethiol cross-links with zinc through both the nitrogen and sulfur atoms. epa.gov
Mercury: 2-Aminoethanethiol readily reacts with mercury(II) compounds to form a variety of mercury-thiolate clusters. uky.edunih.govacs.org The nature of the resulting complex can be influenced by the reaction conditions and the other ligands present. uky.eduacs.org For example, the reaction with HgBr₂ can yield a nonanuclear cluster and a disulfide salt. nih.gov This strong interaction is relevant to the understanding of mercury toxicity and detoxification mechanisms.
Table 2: Chelation of Transition Metals by 2-Aminoethanethiol
| Metal Ion | Coordination Sites | Significance |
| Copper(II) | Amine and Thiol | Potential therapeutic applications for copper-related disorders. nih.govresearchgate.net |
| Zinc(II) | Amine and Thiol | Formation of stable complexes, potential for mitigating cadmium toxicity. nih.govepa.gov |
| Cadmium(II) | Amine and Thiol | Strong binding affinity, relevant to toxicology. rsc.org |
| Mercury(II) | Thiol (primarily) | Formation of diverse clusters, important in understanding mercury toxicity. uky.edunih.govacs.org |
Thiol-Ene Photopolymerization Reactions for Bio-Based Monomers
Thiol-ene photopolymerization is a "click" chemistry reaction that involves the radical-mediated addition of a thiol to a carbon-carbon double bond (ene). mdpi.comdigitellinc.com This reaction is highly efficient, proceeds rapidly at room temperature, and is not significantly inhibited by oxygen. mdpi.com 2-Aminoethanethiol, with its reactive thiol group, can be a key component in these polymerizations.
This methodology has been employed to synthesize bio-based polymers. For example, novel monomers have been created through the reaction of 2-aminoethanethiol with compounds derived from natural sources like limonene (B3431351) and hydroxycinnamic acids. mdpi.com These monomers can then be photopolymerized with multifunctional thiols to create cross-linked poly(amide-thioether) networks with high glass transition temperatures. mdpi.com The resulting polymers have potential applications in various fields due to their sustainable origin and tunable properties. researchgate.netrsc.org
The thiol-ene reaction provides a versatile platform for creating hydrogels for biomedical applications, such as protein encapsulation, due to its biocompatible reaction conditions. nih.govradtech.orgradtech-europe.com
Reactions with Nitrile Reagents: Thioimidate Formation and Heterocyclic Cyclization
The reaction between a 1,2-aminothiol, such as 2-aminoethanethiol, and a heteroaromatic nitrile is a powerful tool for bioconjugation and the synthesis of heterocyclic compounds. nih.gov This reaction proceeds through a specific mechanism:
Thioimidate Formation: The nucleophilic thiol group of 2-aminoethanethiol attacks the electrophilic carbon of the nitrile group, leading to the reversible formation of a thioimidate intermediate. nih.gov
Intramolecular Condensation: The amine group then undergoes an intramolecular reaction with the thioimidate, forming a five-membered ring, which is a 2-aminothiazolidine intermediate. nih.gov
Irreversible Elimination: Finally, the elimination of ammonia (B1221849) from this intermediate results in the formation of a stable thiazoline (B8809763) product. nih.gov
This reaction is highly selective for N-terminal cysteines in peptides and proteins and can be performed under biocompatible conditions, making it a valuable tool in chemical biology for labeling and creating complex molecular architectures. nih.gov
In Depth Biochemical Roles and Molecular Interaction Mechanisms
Molecular Mechanisms of Antioxidant Activity
Cysteamine (B1669678) functions as a potent antioxidant through multiple, interconnected mechanisms. It directly neutralizes harmful reactive oxygen species and also bolsters the cell's own antioxidant defenses.
Direct Scavenging of Reactive Oxygen Species (ROS) via the Thiol Group
The chemical structure of cysteamine features a thiol group (-SH), which is central to its direct antioxidant activity. nih.gov This thiol group can readily donate a hydrogen atom to neutralize highly reactive and damaging free radicals, such as hydroxyl (•OH) and superoxide (B77818) (O₂⁻) radicals. researchgate.netresearchgate.net By doing so, cysteamine itself becomes a relatively stable radical, thus terminating the chain reaction of oxidative damage. nih.gov This direct scavenging ability helps protect cellular components like lipids, proteins, and nucleic acids from oxidative damage. patsnap.comresearchgate.net Studies have shown that cysteamine can inhibit the oxidation of low-density lipoprotein (LDL) by iron at the acidic pH found in lysosomes, further highlighting its role as a direct antioxidant. nih.gov
The reactivity of thiol compounds like cysteamine towards free radicals is a key aspect of their protective function. nih.gov While cysteamine acts as a scavenger of free radicals, it can also chelate iron, which prevents the formation of the highly reactive hydroxyl radical in the first place. researchgate.net
Upregulation of Intracellular Glutathione (B108866) Levels
Beyond its direct scavenging effects, cysteamine plays a crucial role in enhancing the cell's primary endogenous antioxidant, glutathione (GSH). researchgate.net Cysteamine treatment has been demonstrated to increase the total intracellular glutathione content in various cell types, including proximal tubular epithelial cells. nih.govnih.govresearchgate.net This increase is not due to the reduction of oxidized glutathione (GSSG) but rather through a mechanism that is independent of homocysteine formation. nih.gov The elevation in glutathione levels is a rapid process, although it may decline after prolonged exposure. nih.gov
Modulation of Intracellular Processes at a Molecular Level
Cysteamine's influence extends beyond its antioxidant functions to the direct modulation of several key intracellular processes. These include the transport and metabolism of cystine within lysosomes, the activity of specific enzymes, and the regulation of gene expression.
Interaction with Lysosomal Cystine Transport and Metabolism
One of the most well-characterized roles of cysteamine is its ability to facilitate the removal of excess cystine from lysosomes, which is the primary therapeutic mechanism in the genetic disorder cystinosis. nih.govnih.gov In this condition, a defective lysosomal cystine transporter, called cystinosin, leads to the accumulation and crystallization of cystine within lysosomes, causing cellular damage. patsnap.comnih.gov
Cysteamine enters the lysosome, although the precise transporter remains to be fully elucidated, and reacts with the intralysosomal cystine. nih.govresearchgate.netnih.gov This reaction breaks the disulfide bond of cystine, forming cysteine and a mixed disulfide of cysteine and cysteamine. nih.govresearchgate.net Both of these products can then exit the lysosome via their respective transporters, effectively clearing the accumulated cystine and preventing its toxic effects. nih.govresearchgate.net It has been shown that cystinosin itself is a proton-driven lysosomal cystine transporter. embopress.org The efficiency of this process is fundamental to the long-term management of cystinosis. nih.govresearchgate.net The clinical severity of different forms of cystinosis appears to be related to the residual capacity for lysosomal cystine transport. nih.gov
Influence on Enzymatic Activities: Topoisomerase IIα and Alkaline Phosphatase
Research has indicated that cysteamine can influence the activity of certain enzymes. For instance, studies in breast cancer have shown that the status of Topoisomerase IIα (TopoIIα), an enzyme crucial for DNA replication and chromosome segregation, can predict the response to certain chemotherapies. nih.gov While the direct interaction mechanism between cysteamine and TopoIIα is not fully detailed in the provided context, the modulation of such critical enzymes highlights a potential area of cysteamine's broader cellular impact. Topoisomerase inhibitors are a known class of anticancer drugs that function by preventing the religation of DNA strands, leading to cell death. nih.gov
Furthermore, studies in rats have demonstrated that the administration of cysteamine can affect the activity of intestinal alkaline phosphatase (ALP). nih.gov Following cysteamine injection, a decrease and subsequent transient increase in the fecal excretion of L-phenylalanine-sensitive ALP was observed, suggesting an impact on the duodenal mucosa. nih.gov
Regulation of Gene Expression, Redox-Sensitive Transcription Factors, and Chromatin Stability
Cysteamine has been shown to modulate gene expression through its influence on redox-sensitive signaling pathways and transcription factors. nih.gov In rat duodenal mucosa, cysteamine increases the expression and nuclear translocation of several redox-sensitive proteins, including redox factor-1 (Ref-1) and thioredoxin (Trx). nih.gov It also enhances the binding of the transcription factor Egr-1 to DNA and promotes its interaction with other transcription factors like AP-1 and NF-κB. nih.gov
Moreover, cysteamine treatment can increase the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and its binding to DNA, further demonstrating its role in redox-dependent regulatory mechanisms. nih.gov The ability of cysteamine to alter the redox state of the cell directly impacts the activity of these transcription factors, which in turn control the expression of a wide range of genes involved in cellular stress responses, growth, and inflammation. nih.govnih.gov The stability of chromatin, the complex of DNA and proteins that forms chromosomes, is crucial for genome integrity, and its regulation is essential for processes like DNA repair and transcription. mdpi.com While a direct, specific mechanism of cysteamine on chromatin stability is not explicitly detailed, its influence on DNA-binding proteins and gene expression suggests a potential indirect role in modulating chromatin dynamics.
Molecular Basis of Melanin (B1238610) Synthesis Inhibition: Tyrosinase/Peroxidase Modulation, Dopaquinone (B1195961) Scavenging, and Metal Ion Chelation
Ethanethiol, 2-amino-, hydrobromide, the hydrobromide salt of cysteamine, exhibits a multi-faceted approach to inhibiting melanin synthesis. Its primary mechanisms involve the modulation of key enzymes, scavenging of crucial intermediates, and chelation of metal ions essential for pigment production.
Cysteamine directly impacts tyrosinase, the rate-limiting enzyme in melanogenesis. nih.gov It can inhibit the synthesis of eumelanin (B1172464) by acting on tyrosinase-catalyzed dopaquinone synthesis and by diverting dopaquinone towards the formation of cysteinyl-DOPA conjugates instead of dopachrome. nih.govresearchgate.net This dual action effectively reduces the production of the dark, insoluble eumelanin.
Furthermore, the inhibitory action of cysteamine on melanin synthesis is linked to its ability to chelate copper ions. mdpi.com Tyrosinase requires two copper atoms at its active site for catalytic activity. By binding to these copper ions, cysteamine can inactivate the enzyme, thereby halting the initial steps of melanin production. nih.govmdpi.com
Another critical aspect of cysteamine's depigmenting effect is its ability to scavenge dopaquinone. Dopaquinone is a highly reactive ortho-quinone intermediate in the melanin synthesis pathway. By reacting with dopaquinone, cysteamine prevents its conversion into downstream products that lead to eumelanin formation. Instead, this reaction leads to the production of pheomelanin, a lighter, soluble pigment. This shift from eumelanin to pheomelanin production contributes to its skin-lightening effects.
Interaction with 2-Aminoethanethiol Dioxygenase (ADO) in Hypotaurine (B1206854) Formation
Ethanethiol, 2-amino-, or cysteamine, is a substrate for the enzyme 2-aminoethanethiol dioxygenase (ADO). uniprot.orgbiomolther.orgresearchgate.net ADO is a thiol dioxygenase that catalyzes the oxidation of cysteamine to hypotaurine. biomolther.orgresearchgate.netresearchgate.net This reaction involves the addition of two oxygen atoms to the sulfur atom of cysteamine. biomolther.org
Hypotaurine is an important intermediate in the biosynthesis of taurine (B1682933). researchgate.netresearchgate.net The conversion of cysteamine to hypotaurine by ADO is a crucial step in one of the pathways for taurine synthesis in mammals. researchgate.netresearchgate.net This pathway, often referred to as the cysteamine (or AET) pathway, is distinct from the primary pathway that starts from cysteine. researchgate.net The subsequent oxidation of hypotaurine, which can occur enzymatically or non-enzymatically, yields taurine. biomolther.org
Recent research has highlighted the significance of the ADO-taurine axis in certain pathological conditions, such as pancreatic cancer, where elevated levels of ADO and taurine have been observed. biomolther.org
Molecular Foundations of Protective Effects (Non-Clinical Focus)
Antimutagenic and Anticarcinogenic Mechanisms, including DNA Lesion Protection
Cysteamine has demonstrated significant antimutagenic and anticarcinogenic properties through various mechanisms, primarily centered around the protection of DNA from damage. nih.govnih.gov It has been shown to offer protection against DNA lesions induced by both physical and chemical mutagens. nih.gov
Studies have revealed that cysteamine can protect against UV-induced DNA damage, which is often characterized by the formation of pyrimidine (B1678525) dimers. nih.gov Furthermore, it has shown a dose-dependent protective effect in human lymphocytes against chromosomal damage caused by the alkylating agent and anticancer drug, trenimon. nih.gov Cysteamine also provides protection to mice spermatozoa against mutations induced by lethal X-rays. nih.gov
The proposed mechanisms for its antimutagenic and anticarcinogenic effects include:
Free radical scavenging: Cysteamine acts as a potent antioxidant, neutralizing harmful reactive oxygen species (ROS) that can damage DNA. nih.gov
Inhibition of DNA synthesis: It can alter the proliferation of tumor cells by affecting nucleic acid and protein synthesis. nih.gov
Hormone regulation: Cysteamine may also exert its effects through the regulation of hormones. nih.gov
Impact on Cellular Oxidative Stress Pathways
Cysteamine plays a crucial role in modulating cellular oxidative stress pathways, primarily through its action as a potent antioxidant. patsnap.comnih.govnih.gov It effectively scavenges free radicals, thereby protecting cells from oxidative damage. patsnap.com This antioxidant capacity is central to its therapeutic and protective effects.
The compound has been shown to reduce the generation of reactive oxygen species (ROS) in various cell types, including macrophages. nih.govnih.gov By mitigating the production of these damaging molecules, cysteamine helps to maintain cellular redox homeostasis. nih.gov
One of the key ways cysteamine combats oxidative stress is by influencing glutathione (GSH) levels. researchgate.netnih.gov It can increase the total intracellular glutathione content and restore the glutathione redox status in cells under oxidative stress. researchgate.net This is significant because glutathione is a major endogenous antioxidant.
Biochemical Effects on Neuromelanin Synthesis in Dopaminergic Systems
Neuromelanin is a dark pigment found in specific populations of catecholaminergic neurons in the human brain, most notably in the substantia nigra. nih.govmdpi.com Its synthesis involves the oxidation of dopamine (B1211576) and other catecholamines. While neuromelanin is thought to play a protective role by chelating metals and toxic molecules, its dysregulation is implicated in the neurodegeneration seen in Parkinson's disease. mdpi.commdpi.com
Cysteamine can influence the synthesis and composition of neuromelanin. The synthesis of neuromelanin involves the formation of quinones from dopamine. Cysteamine, as a thiol-containing compound, can react with these quinones. This interaction can alter the final structure of the neuromelanin polymer.
Specifically, the presence of cysteine, a related thiol amino acid, during dopamine oxidation leads to the formation of pheomelanin-like structures within the neuromelanin polymer. medrxiv.org Studies have shown an increase in the pheomelanin component of neuromelanin in the substantia nigra of Parkinson's disease patients. medrxiv.org This pheomelanin has been suggested to be more neurotoxic than the eumelanin component. medrxiv.org Given cysteamine's structural similarity to cysteine and its reactivity with quinones, it is plausible that it could also modulate the type of melanin produced in dopaminergic neurons, potentially influencing their vulnerability.
Furthermore, cystamine (B1669676), the oxidized dimer of cysteamine, and cysteamine itself have shown neuroprotective and even neurorestorative properties in animal models of Parkinson's disease. nih.gov These compounds were found to rescue dopaminergic neurons and reverse motor impairments. nih.gov
Prebiotic Polymerization of Amino Acids
Cysteamine is considered a molecule of interest in studies of prebiotic chemistry and the origin of life. It has been proposed that cysteamine could have been synthesized under prebiotic conditions on early Earth. nasa.gov One plausible pathway involves the reaction of ethylene (B1197577) sulfide (B99878) with ammonia (B1221849). nasa.gov
The potential prebiotic abundance of cysteamine suggests it may have played a role in early metabolic pathways. nasa.gov While cysteamine itself is not ideal for forming thioesters due to potential acyl transfer to its amino group, this can be circumvented by using an amide of cysteamine. nasa.gov Its presence in coenzyme A, a vital molecule in metabolism, may be a relic of its prebiotic availability. nasa.gov
Advanced Analytical Methodologies for Purity and Structural Characterization
Chromatographic Techniques for Compound Separation and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of cysteamine (B1669678) hydrobromide. sigmaaldrich.com Its versatility allows for various detection methods to be coupled with the separation process, enabling precise quantification and purity assessment. Several analytical techniques have been employed for the analysis of cysteamine, including HPLC with electrochemical, fluorescence, and ultraviolet-absorbance detection. nih.gov
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection
HPLC coupled with electrochemical detection (HPLC-ED) is a highly sensitive method for the analysis of electroactive compounds like cysteamine. ecampus.com This technique offers the advantage of direct detection without the need for derivatization, which is often required in other methods. nih.gov The electrochemical detector measures the current generated by the oxidation or reduction of the analyte at an electrode surface, providing a signal that is directly proportional to the analyte's concentration. mdpi.com
While HPLC-ED is recognized for its high sensitivity in detecting trace amines and other electroactive species, nih.gov some studies have indicated that it may lack the required sensitivity to detect certain impurities present in cysteamine formulations. google.comgoogle.com The choice of electrode material, such as glassy carbon or boron-doped diamond, can significantly influence the detector's performance, including its electrochemical window and susceptibility to passivation. mdpi.com Coulometric detectors, a type of electrochemical detector, measure the total charge required for the complete electrolysis of the analyte and are noted for being less sensitive to variations in flow rate and temperature compared to amperometric detectors. mdpi.com
HPLC with Fluorescence Detection
HPLC with fluorescence detection is another powerful technique for the quantification of cysteamine, particularly in complex biological matrices. nih.gov This method generally requires a derivatization step to render the non-fluorescent cysteamine molecule detectable. nih.gov A variety of fluorescent labeling reagents have been utilized for this purpose, including 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) and ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F). nih.govnih.gov
In one application, a fluorescent-based HPLC assay was developed to quantify cysteine and cysteamine adducts in proteins. nih.gov The thiols were released, labeled with a fluorescent reagent, and then separated by reversed-phase HPLC for accurate quantification. nih.gov This method demonstrated high sensitivity, with a limit of quantification for cysteamine adduction as low as 60 picograms. nih.gov Another study described a validated HPLC-fluorescence method for the routine determination of homocysteine, cysteine, and cysteamine in human plasma, showcasing the technique's robustness and satisfactory accuracy and precision. nih.gov The detection limit for cysteamine using this method was 0.03 µM. nih.gov
UV-Absorbance Detection in HPLC, including Enhanced Sensitivity Methods (170-250 nm)
UV-absorbance detection is a widely used and versatile method in HPLC. nih.govmdpi.com For compounds like cysteamine that lack a strong chromophore, detection in the far-UV region (below 220 nm) is often necessary. mdpi.com The development of methods utilizing wavelengths between 170 nm and 250 nm has enhanced the sensitivity for detecting cysteamine and its impurities. google.com A patent for analyzing the purity of cysteamine compositions specifies measuring the eluted sample from an HPLC column at a wavelength of about 170 nm to 250 nm. google.com
Modern UV/Vis detectors for HPLC offer a wide spectral range, typically from 190 to 700 nm, allowing for the detection of a broad array of compounds. waters.com For general method development, collecting UV spectra across a range (e.g., 200-400 nm) is a common practice. chromatographyonline.com The selection of a low UV detection wavelength can provide more universal detection but may also increase the potential for interference from sample matrix components and solvent impurities. chromatographyonline.com A study on the simultaneous determination of cysteamine and its oxidized form, cystamine (B1669676), utilized UV absorbance monitoring at 215 nm. nih.govkoreascience.krresearchgate.netnih.gov
Ion-Pairing Reversed-Phase HPLC for Simultaneous Determination of Related Compounds
Ion-pairing reversed-phase HPLC (IP-RP-HPLC) is a particularly effective technique for the simultaneous determination of cysteamine and its related compounds, such as its dimer cystamine. nih.gov Cysteamine is readily oxidized to cystamine, making the ability to analyze both simultaneously crucial for quality control. nih.govnih.gov
In this method, an ion-pairing agent, such as an alkyl sulfonate, is added to the mobile phase. nih.gov This agent forms a neutral ion-pair with the charged analyte molecules, increasing their retention on a nonpolar stationary phase and enabling their separation. nih.gov One study successfully developed and validated an IP-RP-HPLC method using sodium 1-heptanesulfonate as the ion-pairing agent. nih.govkoreascience.krresearchgate.netnih.gov This method allowed for the chromatographic resolution of cysteamine and cystamine from other reducing agents like thioglycolic acid and cysteine. nih.govkoreascience.krresearchgate.netnih.gov The method was validated for specificity, linearity, limit of detection, limit of quantitation, precision, and accuracy, demonstrating its utility for quality control. nih.govnih.gov
Table 1: Validation Parameters of an Ion-Pairing RP-HPLC Method for Cysteamine and Cystamine
| Parameter | Cysteamine | Cystamine |
|---|---|---|
| Linearity Range | 1-200 µg/mL | 1-200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1 µg/mL | 1 µg/mL |
| Intra-day Accuracy | 100.6–107.2% | 97.6–102.0% |
| Inter-day Accuracy | 100.2–104.0% | 99.7–101.8% |
| Recovery | 100.2–102.7% | 90.6–98.7% |
Data sourced from a study on the simultaneous determination of cysteamine and cystamine in cosmetics by ion-pairing reversed-phase high-performance liquid chromatography. nih.gov
Spectroscopic and Electrochemical Approaches for Detailed Analysis
Beyond chromatographic techniques, spectroscopic and electrochemical methods provide detailed insights into the properties of ethanethiol, 2-amino-, hydrobromide. These approaches are invaluable for structural confirmation and for developing alternative quantitative assays.
Potentiometric Methods Employing Ion-Selective Electrodes
Potentiometry, which measures the potential of an electrochemical cell under static conditions, is a simple and effective analytical technique for determining the concentration of specific ions. nih.govslideshare.net This is achieved through the use of an ion-selective electrode (ISE), which contains a membrane that selectively interacts with the target ion. libretexts.orglibretexts.org The potential difference that develops across this membrane is proportional to the activity of the analyte ion in the sample. libretexts.org
The development of ISEs has expanded the application of potentiometry to a wide array of analytes. libretexts.org These electrodes can be based on various membrane types, including glass, solid-state, and liquid membranes. slideshare.net For the analysis of cations, ISEs based on ion-exchangers can be employed. mdpi.com A study on the transient potential signals from a cation-selective electrode demonstrated the potential for both qualitative identification and quantitative determination of various inorganic and organic cations. mdpi.com While direct application of ISEs for cysteamine hydrobromide is not extensively detailed in the provided search results, the principles of potentiometry suggest its feasibility for monitoring the bromide counter-ion or potentially the protonated amine group of cysteamine under specific conditions. The transient signals obtained when an ISE is introduced to a sample can provide valuable analytical information, including the presence of interfering ions. mdpi.com
Capillary Electrophoresis
Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of cysteamine and its related impurities. researchgate.net It offers high separation efficiency, short analysis times, and minimal sample consumption.
A specific CE method has been developed for the determination of impurities in sodium cysteamine phosphate, a related prodrug. nih.gov This method is capable of separating the primary degradation products, cysteamine and its oxidized dimer, cystamine. nih.gov The separation is achieved in under four minutes using a background electrolyte of 15 mM ammonium (B1175870) acetate (B1210297) at a pH of 8.85, supplemented with 10% methanol. nih.gov Detection is performed using a UV detector at a low wavelength of 195 nm to capture the absorbance of the non-derivatized thiols. nih.gov The use of a volatile electrolyte like ammonium acetate is advantageous as it makes the method compatible with mass spectrometry (MS) for further structural confirmation. nih.gov This CE method demonstrated sufficient sensitivity for quality control, with limits of quantification (LOQs) of 16 µg/ml (0.1%) for cysteamine and 30 µg/ml (0.2%) for cystamine. nih.gov
| Parameter | Condition | Reference |
| Technique | Capillary Electrophoresis (CE) | nih.gov |
| Analyte | Cysteamine and Cystamine (impurities) | nih.gov |
| Background Electrolyte | 15 mM ammonium acetate with 10% methanol | nih.gov |
| pH | 8.85 | nih.gov |
| Detection | UV at 195 nm | nih.gov |
| Analysis Time | < 4 minutes | nih.gov |
| LOQ (Cysteamine) | 16 µg/ml (0.1%) | nih.gov |
| LOQ (Cystamine) | 30 µg/ml (0.2%) | nih.gov |
Gas Chromatography with Flame Photometric Detection
Gas Chromatography (GC) coupled with a Flame Photometric Detector (FPD) is a highly selective and sensitive method for analyzing sulfur-containing compounds like cysteamine. nih.govnih.gov The FPD operates by burning the eluted compounds in a hydrogen-rich flame and measuring the light emitted at specific wavelengths. srigc.com For sulfur compounds, a band-pass filter allows light around 394 nm (characteristic of S₂ emission) to reach a photomultiplier tube, providing a signal that is highly specific for sulfur. srigc.comresearchgate.net
Direct GC analysis of cysteamine is not feasible due to its low volatility and high polarity. Therefore, a derivatization step is mandatory to convert it into a form suitable for GC analysis. nih.govjfda-online.com A validated method involves the conversion of cysteamine and its disulfide, cystamine, into their N,S-diisobutoxycarbonyl and N,N-diisobutoxycarbonyl derivatives, respectively. nih.gov This is achieved by reacting the analytes with isobutyl chloroformate. nih.gov The resulting derivatives are thermally stable and volatile, allowing for their separation on a capillary column, such as a DB-210. nih.gov
This GC-FPD method provides excellent sensitivity, with a detection limit of approximately 0.5 picomoles injected. nih.gov The calibration curves are linear and reproducible over a range of 0.2 to 5.0 nanomoles, making the technique suitable for quantitative analysis in various matrices. nih.gov The method has been successfully applied to measure different forms of cysteamine in biological tissues with recoveries ranging from 91-106%. nih.gov
| Parameter | Condition | Reference |
| Technique | Gas Chromatography with Flame Photometric Detection (GC-FPD) | nih.gov |
| Derivatization | Conversion to N,S-diisobutoxycarbonyl derivative | nih.gov |
| Derivatizing Agent | Isobutyl chloroformate | nih.gov |
| Column | DB-210 Capillary Column | nih.gov |
| Detection Limit | ~0.5 pmol | nih.gov |
| Linear Range | 0.2 - 5.0 nmol | nih.gov |
Strategies for Analytical Enhancement: Derivatization for Detection
Derivatization is a cornerstone strategy for the analysis of cysteamine, primarily because the molecule lacks a native chromophore, which makes it challenging to detect using conventional UV-Vis or fluorescence detectors. nih.gov Chemical derivatization serves multiple purposes: it can introduce a chromophoric or fluorophoric tag for enhanced detection, improve the analyte's stability, and increase its volatility for gas chromatography. nih.govjfda-online.comjfda-online.com
For GC analysis, the primary goal of derivatization is to block the polar functional groups (thiol and amine) to reduce their polarity and increase their volatility and thermal stability. jfda-online.comjfda-online.com As discussed, converting cysteamine to its N,S-diisobutoxycarbonyl derivative allows for successful analysis by GC-FPD. nih.gov
For liquid chromatography and capillary electrophoresis, derivatization is employed to attach a moiety that absorbs UV light or fluoresces, thereby significantly increasing detection sensitivity. nih.gov A variety of agents have been utilized for this purpose. For instance, derivatization with monobromobimane (B13751) (mBBr) or quinolyl-3-carbonyl chloride (qBBr) yields highly fluorescent products that can be detected with great sensitivity following separation by cation-exchange chromatography. nih.gov Another agent, 4-(N,N-dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole (CMQT), has been synthesized to act as a derivatizing agent for UV detection, enabling the analysis of cysteamine with high sensitivity and specificity. nih.gov
The choice of derivatization agent is dictated by the analytical technique being employed and the desired level of sensitivity.
| Analytical Technique | Derivatizing Agent | Purpose/Resulting Derivative | Reference |
| Gas Chromatography (GC-FPD) | Isobutyl chloroformate | Increases volatility and thermal stability (N,S-diisobutoxycarbonyl derivative) | nih.gov |
| Cation-Exchange Chromatography | Monobromobimane (mBBr) | Creates fluorescent derivative for fluorometric detection | nih.gov |
| Cation-Exchange Chromatography | Quinolyl-3-carbonyl chloride (qBBr) | Creates fluorescent derivative for fluorometric detection | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | 4-(N,N-dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole (CMQT) | Creates a stable derivative for UV detection at 355 nm | nih.gov |
Applications in Advanced Chemical Sciences and Materials Development
Role as a Ligand in Coordination Chemistry and Metal Complex Formation
Cysteamine (B1669678) (the active form of Ethanethiol, 2-amino-, hydrobromide) is an effective chelating ligand, capable of forming stable complexes with a variety of metal ions. The presence of both soft (thiol) and hard (amine) donor atoms allows it to bind to a wide range of metals, from transition metals to heavy metals. researchgate.net This dual-coordinating ability is central to its utility in coordination chemistry.
The synthesis of metal-aminothiol complexes involving cysteamine has been the subject of extensive research. These complexes are typically prepared by reacting a metal salt with cysteamine or its hydrobromide or hydrochloride salt in a suitable solvent. The resulting structures can vary significantly depending on the metal ion, the stoichiometry of the reactants, the pH of the solution, and the presence of other coordinating ligands.
For instance, the reaction of zinc salts with cysteamine hydrochloride has been shown to produce a Zinc(II)-Cysteamine complex. epa.gov Infrared (IR) spectroscopy of the synthesized complex indicates that cysteamine coordinates with the zinc ion through both its nitrogen and sulfur atoms. epa.gov X-ray powder diffraction analysis has revealed the crystal structure to be composed of a coordination unit of [Zn-2(SC2H6N)(3)], a chlorine atom, and a water molecule. epa.gov The crystal system for this particular complex was determined to be monoclinic. epa.gov
Similarly, novel silver-cysteamine complexes have been synthesized by reacting silver nitrate with cysteamine hydrochloride under varying pH conditions and metal-to-ligand molar ratios. researchgate.net Characterization of these complexes using techniques such as cyclic voltammetry and microanalysis has shown that the mole ratio of silver to cysteamine in the resulting complexes is approximately four to three. researchgate.net
The structural diversity of these metal-cysteamine complexes is notable. For example, reactions of ZnCl2, Cd(OAc)2, and HgCl2 with cysteamine lead to homoleptic complexes with the general formula ML2, but with distinct coordination geometries. researchgate.net The zinc and mercury complexes are tetracoordinate with a distorted tetrahedral geometry, while the cadmium complex forms layers of distorted Cd3S3 hexagons, representing a rare example of a Group 12-Group 16 layer structure. researchgate.net
Table 1: Structural Characteristics of Selected Metal-Cysteamine Complexes
| Metal Ion | Complex Formula | Coordination Details | Crystal System |
| Zinc(II) | [Zn-2(SC2H6N)(3)]Cl·H2O | Coordination through N and S atoms. epa.gov | Monoclinic epa.gov |
| Silver(I) | Variable | Molar ratio of Ag:Cysteamine is ~4:3. researchgate.net | Not specified |
| Cadmium(II) | Cd(SCH2CH2NH2)2 | Forms layers of distorted Cd3S3 hexagons. researchgate.net | Not specified |
| Mercury(II) | Hg(SCH2CH2NH2)2 | Tetracoordinate with distorted tetrahedral geometry. researchgate.net | Not specified |
Utility in Surface Modification and Nanomaterial Functionalization
The thiol group in this compound exhibits a strong affinity for the surfaces of noble metals, such as gold and silver, as well as for various semiconductor nanomaterials. nih.gov This property makes it an excellent molecule for the surface functionalization of nanoparticles, which is a critical step in preparing these materials for a wide range of applications, including in nanomedicine and catalysis. mdpi.com
When a gold-based substrate is incubated with cysteamine, its thiol group facilitates the formation of a self-assembled monolayer (SAM) on the surface through a strong Au-S bond. mdpi.com This process effectively coats the nanomaterial with a layer of cysteamine molecules, leaving the amino groups exposed on the outer surface. These terminal amine groups can then be used for further chemical modifications, such as the covalent attachment of biomolecules, polymers, or other functional ligands. mdpi.com
This surface modification strategy is widely employed to enhance the stability and biocompatibility of nanoparticles in biological fluids. nih.gov For example, cysteamine can be used as a linking agent to attach proteins or antibodies to the surface of gold nanoparticles (AuNPs). mdpi.com The conjugation of cysteamine to the surface of nanoparticles has also been proposed to improve the delivery of certain drug complexes. nih.gov
Development of Biosensors and Redox-Sensitive Components
The ability of this compound to functionalize surfaces and interact with biological molecules makes it a key component in the development of biosensors. Cysteamine is frequently used in the construction of sensitive immunosensors for detecting specific biomarkers and drugs. mdpi.com In a typical biosensor design, a gold electrode is modified with a self-assembled monolayer of cysteamine. The exposed amine groups are then used to covalently link antibodies or other biorecognition elements to the electrode surface. mdpi.com
The interaction between the target analyte and the immobilized biorecognition element can then be detected through various transduction methods, such as electrochemical techniques. For instance, label-free electrochemical detection can monitor changes in the square wave voltammetry (SWV) reduction peak current of a redox probe or changes in impedance (EIS) upon immunorecognition events. mdpi.com
Furthermore, cysteamine itself is a redox-active molecule and can influence redox-sensitive biological pathways. Studies have shown that cysteamine can increase the expression and nuclear translocation of redox-sensitive proteins like redox factor-1 (Ref-1) and thioredoxin (Trx). nih.gov This redox activity is an important consideration in the design of biosensors and other bioelectronic devices that operate in complex biological environments.
Building Blocks for Complex Organic Molecules and Pharmaceutical Intermediates
The amino and thiol groups can be selectively protected and deprotected, enabling sequential reactions at either site. This differential reactivity is a cornerstone of synthetic strategy, allowing for the controlled construction of more complex molecular architectures. For example, the amino group can be acylated or alkylated, while the thiol group can participate in thiol-ene reactions, Michael additions, or form disulfide bonds.
In the context of pharmaceuticals, heterocycles are common components of most modern drugs. ubc.ca The functional groups of cysteamine could be utilized in the synthesis of various sulfur and nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry. The synthesis of such building blocks is crucial for drug discovery. researchgate.net
Reagents in Bioconjugation Chemistry (e.g., Nitrile Bis-Thiol Reactions)
Bioconjugation chemistry involves the linking of two molecules, at least one of which is a biomolecule. This compound, with its reactive thiol group, is a relevant reagent in this field. A notable example is the "nitrile bis-thiol" (NBT) reaction, which involves the reaction of electron-poor aryl nitriles with bis-thiols. nih.gov
In this reaction, two thiol groups add to a nitrile functional group to form a tetrahedral amino dithioacetal (ADTA). chemrxiv.org This reaction has been explored for protein modification and antibody conjugation. nih.gov By using a 1,2-dithiol, stable products can be formed. chemrxiv.org This chemistry can be applied to the bis-thiols generated from the reduction of disulfide bonds in proteins, such as antibodies, allowing for site-selective conjugation. ucl.ac.uk The resulting conjugates have shown stability under physiological conditions. nih.gov
The NBT reaction represents a powerful tool for creating stable, site-selective bioconjugates and is considered a promising addition to the toolbox of biocompatible "click"-type reactions. chemrxiv.org
Applications in Polymer Synthesis and Modification
This compound is also utilized in the field of polymer chemistry, particularly for the synthesis and modification of polymers to introduce new functionalities. One common application is the creation of thiolated polymers, which have properties such as mucoadhesion and the ability to form disulfide crosslinks. nih.govresearchgate.net
In a typical synthesis, cysteamine can be covalently linked to polymers containing carboxylic acid groups, such as sodium carboxymethylcellulose (CMC) and polycarbophil (PCP), through a carbodiimide-mediated reaction. nih.gov The resulting polymer-cysteamine conjugates display thiol groups that can form inter- and intra-molecular disulfide bonds, which can be useful for stabilizing drug delivery systems. researchgate.net
The introduction of thiol groups onto a polymer backbone can significantly alter its properties. For example, thiolated polymers have been shown to have enhanced mucoadhesive properties, which is beneficial for developing novel drug delivery systems that can adhere to mucosal surfaces for prolonged periods. researchgate.net
Table 2: Thiol Group Content in Cysteamine-Modified Polymers
| Polymer | Modification | Thiol Group Content (μmol/g of polymer) |
| Sodium Carboxymethylcellulose (CMC) | Cysteamine conjugate | 77.9 ± 6.7 nih.gov |
| Sodium Carboxymethylcellulose (CMC) | Cysteamine conjugate (higher thiolation) | 365.1 ± 8.7 nih.gov |
| Polycarbophil (PCP) | Cysteamine conjugate | 26.3 ± 1.9 nih.gov |
| Polycarbophil (PCP) | Cysteamine conjugate (higher thiolation) | 122.7 ± 3.8 nih.gov |
Theoretical and Computational Investigations of 2 Aminoethanethiol Hydrobromide
Quantum Chemical Studies of Electronic Structure, Reactivity, and Conformation
Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules like 2-aminoethanethiol. These methods, particularly Density Functional Theory (DFT), have been employed to elucidate its electronic structure, which governs its reactivity and conformational preferences.
The electronic structure of 2-aminoethanethiol is characterized by the presence of lone pairs on the nitrogen and sulfur atoms, making them nucleophilic centers. The reactivity of the thiol group, in particular, is a key aspect of its chemistry, enabling it to participate in thiol-disulfide exchange reactions and to bind to metal surfaces. nih.gov Computational studies have explored the reactivity of similar thiol-containing compounds, providing insights into the reaction mechanisms at a molecular level.
A 1:1 molecular complex of cysteamine (B1669678) with a water molecule has been shown through theoretical and experimental approaches to form a cage-like structure. nih.govacs.org In this arrangement, the cysteamine molecule accepts a hydrogen bond from water, and there are also weaker interactions between the sulfur and hydrogen atoms of the thiol group and the oxygen of the water molecule (SH···Ow and CH···Ow). nih.govacs.org This highlights the importance of explicit solvent interactions in accurately modeling the behavior of cysteamine.
Computational Modeling of Solution Equilibria and Interfacial Chemisorption
Computational modeling plays a vital role in understanding the behavior of 2-aminoethanethiol hydrobromide in solution and its interaction with surfaces, a process known as interfacial chemisorption. In aqueous solution, 2-aminoethanethiol exists in different ionization states depending on the pH. The hydrobromide salt ensures that the amino group is protonated in solution.
Molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations are used to model the solution equilibria. These simulations can provide a detailed picture of the solvation structure around the molecule and the dynamics of its interactions with water molecules. nih.gov To accurately account for solvation effects in theoretical calculations, both implicit solvent models, like the integral equation formalism polarizable continuum model (IEFPCM), and the inclusion of explicit water molecules have been shown to be important. researchgate.net
The chemisorption of 2-aminoethanethiol onto metal surfaces, particularly gold, is a widely studied phenomenon with applications in nanoscience and bio-sensing. Computational studies, often using DFT, have been instrumental in understanding the nature of the sulfur-gold bond that forms during the self-assembly of these molecules into monolayers (SAMs). nih.govresearchgate.netresearchgate.netacs.org
These studies have revealed that the sulfur atom of the thiol group binds strongly to the gold surface, often at bridge or hollow sites. researchgate.net The orientation of the molecule on the surface and the packing of the molecules within the self-assembled monolayer are influenced by factors such as the surface coverage and the interactions between the adsorbed molecules. nih.govacs.org Computational models have also been used to investigate the formation of ordered structures and the role of intermolecular hydrogen bonding in stabilizing the monolayer. researchgate.net
The following table summarizes key findings from computational studies on the interfacial chemisorption of aminothiols.
| Studied System | Key Findings | Computational Method |
| Cysteamine on Mercury Surface | Forms chemisorbed layers with the formation of Hg-CA complexes. Two forms of cysteamine (protonated and non-protonated amino group) were considered. | Molecular Dynamics and Quantum Mechanics |
| Cysteine on Gold (Au(111)) Surface | At high coverage, zwitterionic forms are more stable, leading to organized monolayers. Adsorption is more favorable on stepped surfaces than flat surfaces. | Periodic Supercell Density Functional Theory |
| Cysteamine on Gold (Au(111)) | Formation of a compact, homogeneous self-assembled monolayer. The presence of a zwitterionic cysteamine moiety in multilayer films. | X-ray Absorption Spectroscopy and High-Resolution Photoemission Spectroscopy |
Theoretical Prediction of Physicochemical Parameters (e.g., pKa in aqueous phase)
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that describes the tendency of a molecule to donate a proton in solution. For 2-aminoethanethiol, there are two pKa values to consider: one for the thiol group and one for the amino group. The hydrobromide salt form indicates that the amino group is protonated.
Theoretical methods, particularly those based on DFT in combination with continuum solvation models, have been developed to predict pKa values. researchgate.net The accuracy of these predictions is highly dependent on the chosen computational level of theory, including the functional and basis set, as well as the solvation model used.
For thiols, accurately predicting the pKa can be challenging. However, studies have shown that methods like the M06-2X functional with the SMD solvation model can provide good agreement with experimental values for a range of thiol compounds. researchgate.net The inclusion of explicit water molecules in the computational model can also improve the accuracy of pKa predictions.
The pKa of the thiol group in cysteamine is of particular interest as it governs its reactivity as a nucleophile. While the pKa of solvent-exposed cysteines in proteins is typically around 8, the local microenvironment can significantly alter this value. nih.gov Computational methods provide a means to probe these effects and predict how the pKa might be perturbed in different chemical environments.
The table below presents a comparison of different computational approaches for pKa prediction of cysteine, a closely related molecule.
| Method | Key Features | Reported Accuracy (RMSD for Cysteine) |
| Implicit Solvent Models (H++, MCCE, PROPKA) | Utilize a continuum representation of the solvent. Generally less computationally expensive. | Generally unreliable, with RMSDs between 3.41 and 4.72 pKa units. acs.orgresearchgate.net |
| Explicit Solvent Methods (Replica-Exchange Thermodynamic Integration) | Include individual solvent molecules in the simulation. More computationally intensive. | Better performance than implicit models, with RMSD values around 2.40 to 3.20 pKa units. acs.orgresearchgate.net |
| Reparameterized Force Fields with Free Energy Calculations | Involves modifying force field parameters to improve accuracy. | Can achieve an average unsigned error of 1.61 ± 0.21 pK for cysteine. nih.govchemrxiv.org |
Emerging Research Directions and Future Academic Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient methods for the synthesis of "Ethanethiol, 2-amino-, hydrobromide," also known as cysteamine (B1669678) hydrobromide, is a growing area of interest in green chemistry. nih.govnih.gov Traditional synthetic routes often involve harsh reagents and generate significant waste. Consequently, researchers are exploring novel strategies that align with the principles of green chemistry, such as the use of greener solvents, milder reaction conditions, and atom-economical approaches. nih.govunibo.it
One promising avenue is the application of multicomponent reactions, which offer the potential to construct complex molecules like cysteamine and its derivatives in a single step from simple starting materials. nih.gov These reactions are often more environmentally friendly due to their high atom economy and compatibility with green solvents. nih.gov Additionally, the development of odorless reagents for related synthetic transformations, such as the deprotection of aromatic methyl ethers using 2-(diethylamino)ethanethiol, highlights a trend towards creating more sustainable and user-friendly chemical processes. nih.gov The broader movement in peptide chemistry towards sustainable practices, including the use of greener solvents and purification technologies, is also likely to influence the future synthesis of cysteamine-related compounds. unibo.it
Future research will likely focus on:
The design and implementation of catalytic systems that can efficiently produce cysteamine hydrobromide with minimal environmental impact.
The exploration of bio-based starting materials and renewable resources for the synthesis.
The development of continuous flow processes, which can offer improved safety, efficiency, and scalability compared to traditional batch methods. unibo.it
Deeper Elucidation of Intricate Biochemical Signaling Cascades
"this compound" (cysteamine hydrobromide) is the hydrobromide salt of cysteamine, an aminothiol (B82208) that plays a significant role in various biological processes. nih.govnih.gov A key area of emerging research is the deeper understanding of its involvement in intricate biochemical signaling cascades. Cysteamine is endogenously produced from the degradation of coenzyme A and is known for its role in protecting against ionizing radiation. nih.gov
Recent studies have identified the enzyme 2-aminoethanethiol (cysteamine) dioxygenase (ADO) as an enzymatic oxygen sensor. nih.gov ADO regulates the stability of proteins with an N-terminal cysteine (Nt-cys) through the N-degron pathway in an oxygen-dependent manner. nih.gov It catalyzes the O2-dependent sulfinylation of Nt-cys, which targets the protein for proteasomal degradation. nih.gov This mechanism is crucial for cellular adaptation to hypoxia. nih.gov While ADO is ubiquitously expressed, only a few of its substrates have been confirmed, suggesting that it likely regulates a wider range of Nt-cys proteins than currently known. nih.gov
Further research is focused on:
Identifying new protein targets of ADO to better understand its role in hypoxic adaptation. nih.gov
Investigating the precise molecular interactions between ADO and its substrates, including the role of the active site metal and amino acid composition. nih.gov
Exploring the broader implications of cysteamine's antioxidant properties, which are linked to its ability to increase intracellular glutathione (B108866) levels and scavenge reactive oxygen species. chemsrc.com
Development of Advanced Materials Science Applications
The unique chemical properties of "this compound" make it a valuable component in the development of advanced materials. chemimpex.com Its thiol group allows for strong interactions with metal surfaces, making it a key ligand in the synthesis and stabilization of nanoparticles. nih.govnih.gov
One significant application is in the creation of functionalized nanoparticles. For instance, 2-aminoethanethiol can be used to coat metal core nanoparticles, and by controlling reaction conditions, the size and coating of these nanoparticles can be precisely managed. nih.gov This is particularly relevant for gold and silver nanoparticles, where thiol-containing compounds help to stabilize the particles. nih.gov These functionalized nanoparticles have potential uses in various fields, including biomedical applications. mdpi.com
Furthermore, the principles of "click chemistry," specifically the UV-initiated thiol-ene reaction, have been used to modify polymers like polyhydroxyalkanoates (PHAs) with 2-aminoethanethiol. nih.gov This process allows for the introduction of new functionalities to the polymer, such as improved biocompatibility by attaching peptides, which can enhance cell adhesion. nih.gov
Future research in this area is expected to explore:
The development of novel nanocomposites by integrating cysteamine-functionalized nanoparticles into polymer matrices. nih.gov
The use of these materials in sensor technology, catalysis, and environmental remediation. chemimpex.com
The design of "smart" materials that can respond to specific stimuli, leveraging the reactive nature of the thiol group.
Refinement of High-Sensitivity and High-Selectivity Analytical Protocols
The accurate quantification of "this compound" (cysteamine hydrobromide) in various matrices, particularly in biological samples, presents analytical challenges. nih.govmdpi.com Due to the lack of a chromophore in its structure, direct detection using common techniques like UV-Vis or fluorescence spectroscopy is difficult. nih.govmdpi.com This has necessitated the development of more sophisticated and sensitive analytical methods.
A common strategy involves the derivatization of cysteamine to introduce a chromophore or fluorophore, enabling its detection by high-performance liquid chromatography (HPLC) with UV or fluorescence detectors. nih.govnih.gov A variety of derivatizing agents have been employed for this purpose. nih.gov
| Derivatization Agent | Detection Method |
| mBBr (monobromobimane) | HPLC with fluorescence detection |
| qBBr | HPLC with fluorescence detection |
| NPM | HPLC with fluorescence detection |
| DAABD-Cl | HPLC with fluorescence detection |
| ABD-F | HPLC with fluorescence detection |
| ACQ | HPLC with fluorescence detection |
More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the direct and highly sensitive quantification of cysteamine in plasma and other biological fluids. mdpi.com This method avoids the need for derivatization and offers high selectivity. mdpi.com Additionally, ion-pairing reversed-phase HPLC methods have been developed for the analysis of cysteamine in complex matrices like cosmetics. nih.gov
Future directions in analytical protocol refinement include:
The development of even more sensitive and rapid LC-MS/MS methods for high-throughput analysis.
The exploration of novel derivatization reagents that offer improved reaction efficiency and signal enhancement. nih.gov
The design of portable and cost-effective sensors for the real-time monitoring of cysteamine levels.
Computational Design and Predictive Modeling of New Derivatives with Tailored Functionality
Computational chemistry and molecular modeling are becoming increasingly important tools for the rational design of new derivatives of "this compound" with specific, tailored functionalities. By using computational methods, researchers can predict the properties and activities of novel compounds before they are synthesized, saving time and resources.
One area where this is particularly relevant is in the development of new radioprotective agents. nih.govselleckchem.comnih.gov Cysteamine itself is a known radioprotector, and computational studies can help in designing derivatives with enhanced efficacy. selleckchem.com For example, modeling can be used to understand how modifications to the cysteamine structure affect its ability to scavenge free radicals or repair DNA damage. nih.govnih.gov
In the context of drug discovery, computational approaches can be used to:
Predict the binding affinity of cysteamine derivatives to specific protein targets.
Simulate the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds.
Identify potential off-target effects and toxicity concerns.
Furthermore, computational modeling can aid in the design of new materials. For instance, simulations can predict how different cysteamine derivatives will interact with metal surfaces to form self-assembled monolayers or stabilize nanoparticles, guiding the experimental design of new functional materials. The continued development of more accurate and powerful computational algorithms, coupled with increasing computing power, will undoubtedly accelerate the discovery and development of novel cysteamine derivatives with a wide range of applications.
Q & A
Basic: What are the recommended methodologies for synthesizing and purifying 2-aminoethanethiol hydrobromide?
Answer:
Synthesis typically involves reacting 2-aminoethanethiol with hydrobromic acid under controlled acidic conditions. Key steps include:
- Reaction Setup : Conduct the reaction in anhydrous solvents (e.g., ethanol or diethyl ether) to avoid side reactions. Maintain stoichiometric ratios (1:1 molar ratio of thiol to HBr) at 0–5°C to minimize oxidation .
- Purification : Use recrystallization from ethanol/diethyl ether mixtures. Monitor purity via melting point analysis and HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
- Characterization : Confirm structure using H/C NMR (DMSO-d6, δ 2.5–3.5 ppm for SH and NH groups) and FTIR (S-H stretch ~2550 cm, N-H bend ~1600 cm) .
Basic: How should researchers characterize the structural and thermal stability of this compound?
Answer:
- Structural Analysis :
- Thermal Stability :
Advanced: How can conflicting mechanisms for thermal decomposition be resolved experimentally?
Answer:
Prior studies on ethanethiol pyrolysis disagree on initial decomposition pathways (C-S vs. S-H bond cleavage) . To resolve this:
- Controlled Pyrolysis : Use a flow reactor coupled with GC-MS (e.g., HP-5MS column, EI ionization) to detect transient species like ethylene (m/z 28) or HS (m/z 34) .
- Isotopic Labeling : Synthesize S-labeled 2-aminoethanethiol hydrobromide to trace sulfur-containing fragments via mass spectrometry .
- Computational Modeling : Compare experimental data with DFT calculations (B3LYP/6-311++G(d,p)) to validate proposed transition states .
Advanced: What experimental approaches identify protonation sites and hydrogen-bonding networks in the hydrobromide salt?
Answer:
- Single-Crystal XRD : Determine protonation at the amino group (vs. thiol) by analyzing bond lengths (N-H···Br vs. S-H···Br distances) .
- Solid-State NMR : Use H-N CP/MAS NMR to confirm protonation (chemical shift ~8–10 ppm for NH) .
- IR Spectroscopy : Compare NH bending modes (~1600 cm) before and after salt formation .
Advanced: How can researchers assess the compound’s bioactivity (e.g., acetylcholinesterase inhibition)?
Answer:
- In Vitro Assays :
- Ellman’s Method : Measure enzyme inhibition using DTNB (5,5’-dithiobis-2-nitrobenzoic acid) to track thiocholine production (λ = 412 nm). Include galantamine hydrobromide as a positive control .
- Dose-Response : Test concentrations from 1 nM–100 µM. Calculate IC via nonlinear regression (GraphPad Prism) .
- In Vivo Models : Use scopolamine hydrobromide-induced amnesia in mice (20 mg/kg i.p.) to evaluate cognitive effects. Monitor behavior via Morris water maze .
Basic: What analytical techniques are critical for quantifying impurities in synthesized batches?
Answer:
- HPLC-UV/ELS : Use a hydrophilic interaction column (HILIC) with evaporative light scattering detection to separate polar impurities (e.g., unreacted thiol or bromide salts) .
- ICP-MS : Quantify trace metal contaminants (e.g., Hg²⁺ from synthesis catalysts) with detection limits <1 ppb .
- Karl Fischer Titration : Measure residual water content (<0.5% w/w) to ensure stability .
Advanced: How should researchers address discrepancies in reported decomposition kinetics?
Answer:
Contradictions in Arrhenius parameters (e.g., activation energy ±20%) arise from varying experimental setups . Mitigate by:
- Standardized Conditions : Use a tubular reactor with uniform temperature gradients (±1°C) and online MS detection .
- Pressure Dependence Studies : Conduct experiments at 0.1–10 atm to assess radical-chain vs. unimolecular pathways .
- Collaborative Validation : Share raw datasets (e.g., time-resolved MS spectra) via repositories like Zenodo for peer verification .
Advanced: What strategies optimize reproducibility in pharmacological studies involving this compound?
Answer:
- Dosing Protocols : Standardize administration routes (e.g., oral vs. i.p.) and vehicle selection (e.g., saline vs. DMSO) to reduce variability .
- Blinded Analysis : Use automated behavioral tracking (EthoVision XT) to minimize observer bias in neurostudies .
- Batch Consistency : Implement QC checks (HPLC purity >98%, endotoxin testing <0.1 EU/mg) for all in vivo batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
